molecular formula C12H21NO3 B1322803 tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate CAS No. 372159-76-7

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B1322803
CAS No.: 372159-76-7
M. Wt: 227.3 g/mol
InChI Key: IOZGGOSCHPGERX-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules.

Properties

IUPAC Name

tert-butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h8,10H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZGGOSCHPGERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623990
Record name tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372159-76-7
Record name 1,1-Dimethylethyl 3-(2-oxoethyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372159-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc-Protection and Functionalization

The initial step involves protecting the piperidine nitrogen with a tert-butyl carbamate group using tert-butyl chloroformate or similar reagents under basic conditions. This protection stabilizes the amine and allows selective reactions at other positions on the ring.

Introduction of the 2-Oxoethyl Group

The 2-oxoethyl substituent at the 3-position is typically introduced by:

Asymmetric Synthesis and Chiral Resolution

For the preparation of the (R)-enantiomer, asymmetric catalysis using chiral ligands or enzymatic resolution methods are employed to achieve high enantiomeric excess (up to 85% ee reported). High-performance liquid chromatography (HPLC) with chiral columns is used to assess enantiomeric purity.

Industrial Scale-Up

Industrial production adapts these laboratory methods to larger scales using automated reactors and flow microreactor systems. These systems enhance reaction control, efficiency, and sustainability, ensuring high purity and yield.

Representative Preparation Procedure

Step Reagents & Conditions Description Yield & Notes
1 Piperidine derivative + tert-butyl chloroformate, base (e.g., triethylamine), solvent (acetonitrile), 0°C to room temp Boc-protection of piperidine nitrogen High yield, typically >80%
2 Boc-protected piperidine + tert-butyl bromoacetate, base, solvent, 0°C, stirring for several hours Alkylation to introduce 2-oxoethyl group Yields ~79% reported under optimized conditions
3 Optional oxidation or reduction steps depending on desired functional group modifications Conversion of hydroxyl to oxo or vice versa Dependent on reagents (e.g., KMnO4 for oxidation, LiAlH4 for reduction)
4 Chiral resolution via HPLC or enzymatic methods (if enantiomerically pure product required) Separation of (R)- and (S)-enantiomers Enantiomeric excess up to 85%

Chemical Reaction Analysis

Reaction Type Reagents Conditions Outcome
Boc-protection tert-butyl chloroformate, base Mild, 0–25°C Formation of Boc-protected piperidine
Alkylation tert-butyl bromoacetate, triethylamine 0°C, several hours Introduction of 2-oxoethyl substituent
Oxidation Potassium permanganate (KMnO4) or other oxidants Controlled temperature, pH Conversion of hydroxyl to oxo group
Reduction Lithium aluminum hydride (LiAlH4) Anhydrous conditions, low temp Conversion of oxo to hydroxyl group
Chiral resolution Chiral HPLC columns or enzymatic catalysts Ambient conditions Enantiomeric enrichment

Analytical Techniques for Confirmation

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield Notes
Boc-protection + Alkylation Piperidine derivatives tert-butyl chloroformate, tert-butyl bromoacetate, triethylamine 0–25°C, several hours 75–85% Common laboratory method
Oxidation/Reduction modifications Hydroxymethyl or oxo intermediates KMnO4, LiAlH4 Controlled temp, anhydrous Variable Functional group tuning
Asymmetric synthesis Boc-piperidine + chiral catalysts Chiral ligands, HPLC resolution Ambient ~55% yield, 85% ee For enantiomerically pure products
Industrial scale-up Same as lab methods Automated reactors, flow microreactors Optimized for scale High purity, high yield Enhanced efficiency and sustainability

Research Findings and Notes

  • The compound’s preparation is well-established with reproducible yields and purity.
  • The tert-butyl carbamate group provides stability and selectivity during synthesis.
  • The 2-oxoethyl substituent is introduced efficiently via alkylation with haloacetates.
  • Enantiomeric purity is critical for biological activity, necessitating chiral synthesis or resolution.
  • Industrial methods focus on scalability and environmental considerations, employing flow chemistry.
  • Safety precautions include use of appropriate personal protective equipment and fume hoods due to potential irritancy and volatility of reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can participate in substitution reactions, where the oxoethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is used as a building block in the synthesis of complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also employed in the development of new drugs and therapeutic agents.

Medicine: The compound is used in medicinal chemistry for the synthesis of drug candidates. Its derivatives have shown potential in treating various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The pathways involved in its mechanism of action are often related to its ability to modulate biochemical processes, such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Uniqueness: tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its tert-butyl and oxoethyl groups provide distinct reactivity patterns, making it a versatile intermediate in organic synthesis .

Biological Activity

tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, also known as (S)-tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₂₁NO₃, with a molecular weight of approximately 227.30 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and an oxoethyl moiety, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity. This interaction may lead to either inhibition or activation, affecting cellular signaling pathways and gene expression.
  • Cellular Effects : It influences cellular processes such as metabolism and signaling, potentially leading to changes in cell behavior. Its interaction with piperazine derivatives suggests a role in modulating diverse biological functions, including antibacterial and anticancer activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound:

Microorganism Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis6.9 µM
Escherichia coli23 µM
Staphylococcus aureus15 µM

These results indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated the anticancer properties of this compound. For example:

Cell Line IC₅₀ (µM) Reference Drug
HepG2 (liver cancer)<10Doxorubicin
A431 (skin cancer)<15Doxorubicin

The compound showed significant cytotoxicity against these cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Case Studies

  • Anticonvulsant Properties : A study evaluated the anticonvulsant effects of various piperidine derivatives, including this compound. The findings indicated that the compound exhibited protective effects in animal models against induced seizures, highlighting its neuroprotective potential .
  • Dosage Effects : Research on dosage-dependent effects revealed that lower doses of the compound could enhance cellular function, while higher doses resulted in cytotoxicity. This finding is crucial for determining safe therapeutic windows for clinical applications .

Q & A

Q. Basic

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) for high-purity isolation .
  • Recrystallization : Use solvents like dichloromethane or methanol to remove impurities.
  • Distillation : For volatile byproducts, fractional distillation under reduced pressure may be applicable .

How can computational modeling aid in predicting the reactivity of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Calculate transition states and activation energies for key reactions (e.g., nucleophilic substitution at the 2-oxoethyl group).
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) using PubChem-derived structural data (InChI, SMILES) .
  • Solvent effects : COSMO-RS simulations to optimize solvent selection for reactions .

What analytical methods are critical for characterizing this compound?

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and purity.
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve absolute configuration using SHELX software for refinement .

How should researchers address discrepancies in reported synthetic yields?

Q. Advanced

  • Reproducibility checks : Validate reaction conditions (e.g., catalyst loading, solvent purity).
  • Byproduct analysis : Use LC-MS or GC-MS to identify unaccounted intermediates.
  • Statistical design of experiments (DoE) : Apply factorial designs to isolate critical variables (e.g., temperature, pH) .

What safety protocols are essential for handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Flame-resistant lab coats, nitrile gloves, and eye protection .
  • Ventilation : Use fume hoods to avoid inhalation (acute toxicity: Category 4 for oral/dermal/inhalation routes) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 3-(2-oxoethyl)piperidine-1-carboxylate

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